molecular formula C14H20N5O12P3 B11928462 7-Deaza-7-propargylamino-ddGTP

7-Deaza-7-propargylamino-ddGTP

Cat. No.: B11928462
M. Wt: 543.26 g/mol
InChI Key: LJJGDWYGTRBWBZ-VHSXEESVSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Deaza-7-propargylamino-2’,3’-dideoxyguanosine-5’-triphosphate involves multiple steps, starting from the appropriate guanosine analogThe reaction conditions typically involve the use of protecting groups to ensure selective reactions at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

7-Deaza-7-propargylamino-2’,3’-dideoxyguanosine-5’-triphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Deaza-7-propargylamino-2’,3’-dideoxyguanosine-5’-triphosphate involves its incorporation into DNA strands during replication. The absence of a 3’-hydroxyl group prevents further elongation of the DNA strand, effectively terminating DNA synthesis. This property is exploited in sequencing and PCR applications to generate fragments of varying lengths for analysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique propargylamino modification at the 7-position of 7-Deaza-7-propargylamino-2’,3’-dideoxyguanosine-5’-triphosphate provides distinct properties that enhance its utility in various applications. This modification allows for the attachment of fluorescent dyes, making it particularly useful in imaging and diagnostic applications .

Properties

Molecular Formula

C14H20N5O12P3

Molecular Weight

543.26 g/mol

IUPAC Name

[[(2S,5R)-5-[2-amino-5-(3-aminoprop-1-ynyl)-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C14H20N5O12P3/c15-5-1-2-8-6-19(12-11(8)13(20)18-14(16)17-12)10-4-3-9(29-10)7-28-33(24,25)31-34(26,27)30-32(21,22)23/h6,9-10H,3-5,7,15H2,(H,24,25)(H,26,27)(H2,21,22,23)(H3,16,17,18,20)/t9-,10+/m0/s1

InChI Key

LJJGDWYGTRBWBZ-VHSXEESVSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C3=C2N=C(NC3=O)N)C#CCN

Canonical SMILES

C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C3=C2N=C(NC3=O)N)C#CCN

Origin of Product

United States

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